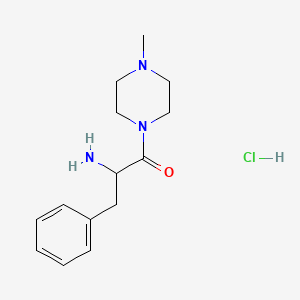

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride

Description

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride is a synthetic organic compound characterized by a propanone backbone substituted with an amino group, a 4-methylpiperazinyl moiety, and a phenyl group, with a hydrochloride counterion. The piperazine ring and phenyl group contribute to its physicochemical properties, including solubility in polar solvents and stability under acidic conditions .

Properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12;/h2-6,13H,7-11,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCEXLUPUKKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethylation Using Piperazine Hydrochloride and Propiophenone Derivatives

A widely documented method involves the reaction of a substituted propiophenone with piperazine hydrochloride in the presence of a formaldehyde equivalent or acetal, such as 1,2-dioxolane, under acidic catalysis. This reaction forms the β-amino ketone intermediate which is then isolated as its hydrochloride salt.

-

- 4-methylpropiophenone (or related propiophenone derivatives)

- Piperazine hydrochloride (specifically 4-methyl-1-piperazinyl hydrochloride)

- 1,2-dioxolane (used as both reagent and solvent)

- Catalytic aqueous hydrochloric acid

-

- The reaction is performed under inert atmosphere (argon) to prevent oxidation.

- Temperature is maintained around 100–105 °C.

- Reaction time ranges from 15 to 24 hours until complete conversion is confirmed by thin-layer chromatography.

-

- After completion, the reaction mixture is cooled.

- Ethyl acetate and methyl tert-butyl ether (MTBE) are added to precipitate the hydrochloride salt.

- The solid is filtered, washed with MTBE, and dried under vacuum at 75–80 °C for 16–24 hours.

This method is advantageous due to its one-step aminomethylation and direct isolation of the hydrochloride salt, which improves yield and purity, making it suitable for industrial scale production.

Use of Formaldehyde and Piperazine Hydrochloride in Isopropanol

An alternative preparation route documented for related propiophenone derivatives involves:

- Reacting propiophenone derivatives with aqueous formaldehyde and piperazine hydrochloride in isopropanol.

- Addition of concentrated hydrochloric acid as catalyst.

- Heating the mixture to reflux for approximately 3 hours.

- Addition of acetone to induce crystallization of the hydrochloride salt.

- Filtration and washing of the crude product, followed by recrystallization from isopropanol.

This method yields crystalline hydrochloride salts with high purity and defined melting points, suitable for pharmaceutical applications.

Catalytic Enantioselective Hydrogenation of β-Amino Ketones

For the preparation of chiral forms of β-amino ketones such as this compound, iridium- or ruthenium-catalyzed asymmetric hydrogenation is a powerful approach:

- Using chiral ligands (e.g., ferrocene-based phosphines) and iridium catalysts.

- Performing hydrogenation under controlled pressure (e.g., 30 atm H₂).

- Employing aprotic solvents like toluene or dichloromethane to achieve high enantioselectivity (up to 99% ee) and yields.

- This method is suitable for obtaining optically pure compounds, which is critical for pharmaceutical efficacy and safety.

Comparative Data Table of Preparation Methods

| Method | Reagents & Solvents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Aminomethylation with 1,2-dioxolane | 4-methylpropiophenone, piperazine HCl, 1,2-dioxolane, HCl catalyst | 100–105 °C, 15–24 h, argon atmosphere | High yield, direct salt isolation | Industrially scalable, economical |

| Formaldehyde method in isopropanol | Propiophenone, aqueous formaldehyde, piperazine HCl, HCl catalyst, isopropanol, acetone | Reflux ~3 h | High purity, crystalline salt | Recrystallization improves purity |

| Iridium-catalyzed asymmetric hydrogenation | β-amino ketone substrate, chiral Ir catalyst, aprotic solvent (toluene) | 30 atm H₂, room to moderate temp | Up to 99% ee, excellent yields | Produces chiral, enantiomerically pure compound |

Research Findings and Notes

- The use of 1,2-dioxolane as a formaldehyde equivalent in the aminomethylation step reduces side reactions and improves purity compared to formaldehyde itself.

- Catalytic amounts of aqueous hydrochloric acid are sufficient to promote the aminomethylation without excess acid waste.

- The direct precipitation of the hydrochloride salt using ethyl acetate and MTBE simplifies purification and enhances product isolation efficiency.

- Enantioselective hydrogenation methods provide access to chiral β-amino ketones with high enantiomeric excess, which is essential for biological activity.

- The preparation methods tolerate certain impurities in starting materials (e.g., up to 5% methylpropiophenone isomers) without compromising final product purity.

- The hydrochloride salt form offers improved stability and solubility profiles suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several hydroxyacetophenones and amino-substituted ketones. Below is a detailed comparison with key analogs:

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Structure: Contains a 2-hydroxyphenyl group and an aminoethylketone backbone .

- Molecular Weight : 151.17 g/mol (free base) vs. 322.84 g/mol (target compound).

- Synthesis : Prepared via reduction of 3-nitro-4-hydroxycoumarin with hydriodic acid and acetic acid .

- Key Differences :

- Lack of piperazinyl substitution reduces basicity and alters receptor-binding profiles.

- The hydroxyl group enhances hydrogen-bonding capacity but decreases lipid solubility compared to the 4-methylpiperazinyl group in the target compound.

(1S,2S)-1-(4-Hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol

- Structure: Features a piperidine ring with hydroxyl groups and a propanol backbone .

- Molecular Weight: Not explicitly reported, but estimated to be higher due to additional hydroxyl and phenyl groups.

- Key Differences: Replacement of the ketone group with a propanol moiety reduces reactivity toward nucleophiles. Hydroxyl groups on both the phenyl and piperidine rings increase polarity but limit blood-brain barrier penetration compared to the target compound.

Physicochemical and Pharmacological Comparisons

Biological Activity

2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone hydrochloride, commonly referred to as 2-Amino-3-phenylpropanone , is a compound with significant biological activity, particularly in the realm of pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- CAS Number : 1236254-88-8

- Molecular Formula : C14H22ClN3O

- Molar Mass : 283.8 g/mol

- Hazard Classification : Irritant

The compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Serotonin Receptor Interaction

A study published in Molecules investigated the structure-activity relationships (SAR) of piperazine derivatives, including compounds similar to 2-Amino-1-(4-methyl-1-piperazinyl)-3-phenyl-1-propanone. The findings indicated that modifications to the piperazine moiety significantly affect binding affinity and selectivity for serotonin receptors, suggesting a tailored approach for developing antidepressant medications .

Case Study 2: Dopaminergic Effects

Research has shown that compounds with similar structural characteristics can modulate dopaminergic activity. In animal models, administration of related piperazine derivatives resulted in increased dopamine levels in the prefrontal cortex, which is linked to improved cognitive functions and mood elevation .

Case Study 3: Neuroprotective Properties

In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via Mannich reactions , using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones as key components . Optimization involves adjusting parameters such as temperature (typically 50–80°C), solvent polarity (e.g., ethanol or methanol), and stoichiometric ratios of reactants. High yields (87–98%) are achieved by controlling the reaction time and employing recrystallization for purification. For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to assess purity ≥98% .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms substituent positions (e.g., 4-methylpiperazinyl and phenyl groups) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H⁺] = 279.3) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Measures : Immediate decontamination with water for spills; emergency showers/eye wash stations must be accessible .

Advanced Research Questions

Q. How can computational reaction path search methods improve derivative design?

Quantum chemical calculations (e.g., DFT) combined with transition-state analysis predict reaction pathways and intermediates. Institutions like ICReDD integrate these with experimental data to prioritize derivatives with desired bioactivity . For example, modifying the phenyl or piperazinyl groups computationally can guide synthesis of cytotoxic analogs .

Q. What statistical experimental design approaches resolve contradictions in yield data?

Use Design of Experiments (DoE) methodologies:

- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) to identify critical factors .

- Response Surface Methodology (RSM) : Optimize interactions between parameters (e.g., pH and reaction time) to maximize yield . Contradictions often arise from unaccounted variables (e.g., trace moisture); replicate trials and ANOVA analysis mitigate these .

Q. How can mechanistic studies elucidate the role of the 4-methylpiperazinyl group?

- Kinetic Studies : Compare reaction rates of analogs with/without the 4-methylpiperazinyl group to assess steric/electronic effects.

- Biological Assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) to correlate structural features with activity .

- Molecular Docking : Simulate interactions with biological targets (e.g., receptors) to identify binding motifs .

Q. What methodologies integrate experimental data with process simulation for scale-up?

- Reactor Design : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency during batch-to-continuous transitions .

- Process Control Systems : Implement PID controllers for temperature/pH regulation, validated via real-time HPLC monitoring .

Key Considerations for Data Interpretation

- Contradictions in Yields : Differences in reported yields (e.g., 87% vs. 98%) may stem from purification methods (recrystallization vs. column chromatography) or solvent purity .

- Bioactivity Variability : Cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence) can lead to divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.